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Compound of Interest

Compound Name: 3-Hexanone,1-(4-methoxyphenyl)-

Cat. No.: B12075231

Get Quote

Introduction & Structural Context
1-(4-methoxyphenyl)-3-hexanone (C₁₃H₁₈O₂) is a saturated aryl ketone often synthesized as

an intermediate in the development of non-pungent capsaicin analogs or fragrance

compounds.[1] Structurally, it consists of a 4-methoxyphenethyl moiety linked to a propyl

ketone tail.

IUPAC Name: 1-(4-methoxyphenyl)hexan-3-one

Molecular Weight: 206.28 g/mol

Key Functional Groups: Ketone (C=O), Ether (Ar-OMe), Aromatic Ring.

Significance: Used in Structure-Activity Relationship (SAR) studies to probe the lipophilic

binding pocket of TRP channels (e.g., TRPV1/TRPA1) by extending the alkyl chain length

relative to raspberry ketone.
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The most robust synthesis involves the Aldol Condensation of 4-methoxybenzaldehyde with 2-

pentanone, followed by Catalytic Hydrogenation of the resulting enone.
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(C8H8O2)

Enone Intermediate
1-(4-methoxyphenyl)-1-hexen-3-one

Aldol Condensation
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(H2, Pd/C)
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Figure 1: Synthetic route to 1-(4-methoxyphenyl)-3-hexanone via Aldol Condensation and

Hydrogenation.

Predicted Spectral Data (Validation Metrics)
The following data is derived from the Additivity Principle using the verified spectra of 4-(4-

methoxyphenyl)-2-butanone (Fragment A) and 3-hexanone (Fragment B).

A. Mass Spectrometry (EI-MS, 70 eV)
The fragmentation pattern is dominated by the stability of the 4-methoxybenzyl cation

(tropylium ion derivative).
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m/z Intensity
Fragment
Assignment

Mechanism

206 ~15-20% [M]⁺
Molecular Ion (Stable

aromatic ketone)

163 ~40% [M - C₃H₇]⁺
Alpha-cleavage (Loss

of propyl group)

121 100% (Base) [CH₃O-C₆H₄-CH₂]⁺

Methoxybenzyl Cation

(Tropylium

rearrangement)

136 ~30% [M - C₄H₆O]⁺?

McLafferty

Rearrangement

(Gamma-H transfer)

77 ~10% [C₆H₅]⁺

Phenyl cation

(Secondary

fragmentation)

Mechanistic Insight: The base peak at m/z 121 is the diagnostic signature for 4-methoxybenzyl

derivatives. The presence of m/z 163 confirms the propyl tail (loss of 43 Da), distinguishing it

from the methyl ketone analog (which would lose 15 Da).
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Figure 2: Primary fragmentation pathways in Electron Impact Mass Spectrometry.
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B. Infrared Spectroscopy (FT-IR)
The IR spectrum serves as a "Fingerprint" for functional group verification.

Frequency (cm⁻¹) Vibration Mode Structural Confirmation

2960 - 2850 C-H Stretch (sp³)
Alkyl chain (Propyl & Ethylene

bridge)

1710 - 1715 C=O Stretch
Saturated acyclic ketone

(Diagnostic)

1610, 1510 C=C Ring Stretch
Aromatic nucleus (Para-

substituted)

1245 - 1250 C-O-C Asym. Stretch
Aryl alkyl ether (Methoxy

group)

1030 - 1040 C-O-C Sym. Stretch Methoxy group confirmation

830 C-H Out-of-Plane
Para-disubstituted benzene

ring

Critical Check: Absence of a broad band at 3200-3600 cm⁻¹ confirms the absence of unreacted

alcohol intermediates. Absence of 1650-1680 cm⁻¹ (conjugated ketone) confirms successful

hydrogenation of the enone.

C. Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃ (7.26 ppm ref) | Frequency: 400 MHz[2]

The molecule has two distinct "halves" separated by the carbonyl group.
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Chemical Shift
(δ ppm)

Multiplicity Integral Assignment Coupling (J)

7.10 Doublet (d) 2H
Ar-H (Ortho to

alkyl)
J ≈ 8.5 Hz

6.83 Doublet (d) 2H
Ar-H (Ortho to

OMe)
J ≈ 8.5 Hz

3.79 Singlet (s) 3H -OCH₃ (Methoxy) N/A

2.83 Triplet (t) 2H Ar-CH₂-CH₂-CO J ≈ 7.5 Hz

2.71 Triplet (t) 2H Ar-CH₂-CH₂-CO J ≈ 7.5 Hz

2.38 Triplet (t) 2H
CO-CH₂-CH₂-

CH₃
J ≈ 7.4 Hz

1.60 Multiplet (m) 2H
CO-CH₂-CH₂-

CH₃
J ≈ 7.4 Hz

0.90 Triplet (t) 3H
CO-CH₂-CH₂-

CH₃
J ≈ 7.4 Hz

Interpretation Logic:

The AA'BB' system (7.10/6.83 ppm) confirms the para-substituted aromatic ring.

The three triplets in the 2.3–2.9 ppm range are the key to the backbone. The triplet at 2.83

ppm is most downfield due to the aromatic ring current (benzylic position). The triplet at 2.38

ppm corresponds to the alpha-methylene of the propyl chain.

D. Carbon-13 NMR (¹³C NMR)
Solvent: CDCl₃ (77.16 ppm ref)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12075231?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ ppm) Carbon Type Assignment

210.5 Quaternary (C=O) Ketone Carbonyl

158.0 Quaternary (C-O) Aromatic C4 (Ips-OMe)

133.5 Quaternary (C-C) Aromatic C1 (Ipso-Alkyl)

129.3 Methine (CH) Aromatic C2/C6

113.9 Methine (CH) Aromatic C3/C5

55.3 Methyl (CH₃) Methoxy Carbon

44.8 Methylene (CH₂)
Ar-CH₂-CH₂-CO (Alpha to

ketone)

42.9 Methylene (CH₂)
CO-CH₂-CH₂-CH₃ (Alpha to

ketone)

29.2 Methylene (CH₂) Ar-CH₂-CH₂ (Benzylic)

17.4 Methylene (CH₂) CO-CH₂-CH₂-CH₃

13.8 Methyl (CH₃) Terminal Methyl

Quality Control & Purity Analysis
For researchers validating synthesized batches, the following HPLC method is recommended

to separate the product from the starting aldehyde and the enone intermediate.

HPLC Method Parameters
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 50% B to 90% B over 10 minutes.

Detection: UV at 280 nm (Aromatic absorption) and 220 nm (General).
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Note: The starting material (Anisaldehyde) absorbs strongly at 280 nm. The enone

intermediate will have a red-shifted max (~300-310 nm) due to conjugation. The target

saturated ketone will have a spectrum similar to the starting material but with a different

retention time (more lipophilic).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b12075231?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12075231?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

